molecular formula C17H24N6O2 B4731598 8-(2-(azepan-1-yl)ethyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione

8-(2-(azepan-1-yl)ethyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione

Cat. No.: B4731598
M. Wt: 344.4 g/mol
InChI Key: AXZFNRXQXJJQMB-UHFFFAOYSA-N
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Description

8-(2-(azepan-1-yl)ethyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione is a tricyclic purine derivative characterized by an imidazo[2,1-f]purine-2,4-dione core. Key structural features include:

  • 1,7-Dimethyl groups at positions 1 and 7 of the imidazole ring.
  • An 8-(2-(azepan-1-yl)ethyl) side chain, where a seven-membered azepane ring is linked via a two-carbon ethyl spacer.

This compound belongs to a class of imidazopurine-2,4-dione derivatives investigated for their activity as serotonin receptor modulators, particularly targeting 5-HT1A and 5-HT7 receptors, which are implicated in antidepressant and anxiolytic effects . The azepane moiety distinguishes it from structurally related compounds bearing piperazine, phenylpiperazine, or other heterocyclic substituents.

Properties

IUPAC Name

6-[2-(azepan-1-yl)ethyl]-4,7-dimethylpurino[7,8-a]imidazole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H24N6O2/c1-12-11-23-13-14(20(2)17(25)19-15(13)24)18-16(23)22(12)10-9-21-7-5-3-4-6-8-21/h11H,3-10H2,1-2H3,(H,19,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AXZFNRXQXJJQMB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN2C3=C(N=C2N1CCN4CCCCCC4)N(C(=O)NC3=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H24N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-(2-(azepan-1-yl)ethyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione typically involves multiple steps, starting from readily available precursors. The key steps include:

    Formation of the Imidazo[2,1-f]purine Core: This is usually achieved through cyclization reactions involving appropriate purine derivatives.

    Introduction of the Azepane Ring: The azepane ring is introduced via nucleophilic substitution reactions, where an azepane derivative reacts with an intermediate compound.

    Ethyl Linkage Formation: The ethyl linkage is formed through alkylation reactions, where an ethylating agent is used to introduce the ethyl group.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of advanced catalytic systems, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

8-(2-(azepan-1-yl)ethyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic and electrophilic substitution reactions are common, where functional groups on the compound are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.

    Substitution: Halogenating agents, nucleophiles, electrophiles, solvents like dichloromethane or ethanol.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds.

Scientific Research Applications

Medicinal Chemistry

The compound is being investigated for its anticancer properties . Research indicates that similar compounds exhibit significant cytotoxic effects against various cancer cell lines. The mechanism of action is believed to involve the inhibition of critical enzymes involved in cancer cell proliferation.

Studies have shown that this compound can act as an enzyme inhibitor , particularly targeting phosphodiesterases which are crucial in cellular signaling pathways. By inhibiting these enzymes, the compound can potentially modulate intracellular levels of cyclic AMP (cAMP), leading to various physiological effects.

Drug Development

Due to its structural similarity to known pharmacological agents, this compound is being explored as a lead candidate for developing new drugs aimed at treating diseases such as cancer and inflammatory disorders. Its ability to bind selectively to specific receptors enhances its therapeutic potential.

Chemical Synthesis

The compound serves as a versatile building block in organic synthesis. It can be utilized in the development of novel synthetic pathways for creating more complex molecules with potential pharmaceutical applications.

Mechanism of Action

The mechanism of action of 8-(2-(azepan-1-yl)ethyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to downstream effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Comparisons

The table below compares 8-(2-(azepan-1-yl)ethyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione with structurally related derivatives, emphasizing substituent effects on receptor affinity, pharmacokinetics, and therapeutic outcomes.

Compound 8-Position Substituent Key Receptors Targeted Ki (nM) Antidepressant Activity Metabolic Stability Notable Side Effects
Target compound
(8-(2-(azepan-1-yl)ethyl)-1,7-dimethyl derivative)
2-(azepan-1-yl)ethyl 5-HT1A/5-HT7 Not reported Not tested in vivo Predicted moderate Theoretical α1-adrenolytic risk
AZ-853
(8-(4-(4-(2-fluorophenyl)piperazin-1-yl)butyl)-1,3-dimethyl)
4-(4-(2-fluorophenyl)piperazin-1-yl)butyl 5-HT1A (partial agonist) 0.6 Strong (FST, mice) Moderate (HLM assay) Weight gain, hypotension
AZ-861
(8-(4-(4-(3-CF3-phenyl)piperazin-1-yl)butyl)-1,3-dimethyl)
4-(4-(3-trifluoromethylphenyl)piperazin-1-yl)butyl 5-HT1A (strong agonist) 0.2 Moderate (FST, mice) Moderate (HLM assay) Lipid metabolism disturbances
Compound 3i
(8-(5-(4-(2-fluorophenyl)piperazin-1-yl)pentyl)-1,3,7-TM)
5-(4-(2-fluorophenyl)piperazin-1-yl)pentyl 5-HT1A/5-HT7 1.2 (5-HT1A) Potent (FST, 2.5 mg/kg) Moderate (MEKC assay) None significant reported
Compound 6h
(8-[3-(N4-phenylpiperazin-1-yl)propyl]-1,3-dimethyl)
3-(4-phenylpiperazin-1-yl)propyl 5-HT1A 5.6 Significant (FST, mice) Not reported High selectivity over 5-HT2A
CB11
(8-(2-aminophenyl)-3-butyl-1,6,7-trimethyl)
2-aminophenyl PPARγ Not applicable Anti-cancer (NSCLC cells) Not reported ROS production, caspase activation

Key Observations

Substituent Length and Flexibility :

  • Longer alkyl chains (e.g., butyl in AZ-853, pentyl in 3i) enhance 5-HT1A/5-HT7 receptor binding but may reduce metabolic stability due to increased lipophilicity . The target compound’s shorter ethyl linker may improve metabolic stability but limit receptor engagement.
  • Rigid aromatic substituents (e.g., 2-fluorophenyl in AZ-853) enhance π-π interactions with receptor pockets, while azepane’s aliphatic nature may reduce affinity but mitigate off-target effects .

Pharmacokinetic Profiles :

  • Piperazine-based compounds (AZ-853, AZ-861) show moderate metabolic stability in human liver microsomes (HLM) assays. The azepane group, being less prone to oxidative metabolism, may confer improved stability .
  • Brain penetration correlates with substituent lipophilicity; AZ-853’s butyl chain balances lipophilicity for blood-brain barrier transit, whereas the target compound’s ethyl chain may limit CNS access .

AZ-861’s trifluoromethyl group disrupts lipid metabolism, a side effect less likely in non-aromatic derivatives like the target compound .

Biological Activity

The compound 8-(2-(azepan-1-yl)ethyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione is a complex organic molecule that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article reviews its biological activity based on available literature, including data tables and relevant case studies.

Chemical Structure and Properties

The compound belongs to the class of imidazo[2,1-f]purines, which are known for their diverse biological activities. The molecular formula is C13H18N4O2C_{13}H_{18}N_{4}O_{2}, and it has a molecular weight of approximately 262.31 g/mol. The structure includes a purine core substituted with an azepane group, which may influence its pharmacological properties.

The biological activity of this compound may be attributed to its interactions with various biological targets, including enzymes and receptors involved in cellular signaling pathways. Preliminary studies suggest that it may act as an inhibitor of certain kinases or phosphodiesterases, which are crucial in regulating cellular functions.

Pharmacological Effects

  • Antitumor Activity : Some studies have indicated that similar imidazo[2,1-f]purines exhibit cytotoxic effects against cancer cell lines. The exact mechanism is often linked to the inhibition of DNA synthesis or repair mechanisms.
  • Antiviral Properties : There is evidence suggesting that compounds in this class can inhibit viral replication by interfering with viral enzymes or host cell factors essential for viral life cycles.
  • Anti-inflammatory Effects : Research indicates potential anti-inflammatory properties, possibly through modulation of cytokine production or inhibition of inflammatory mediators.

Data Summary

Biological ActivityTargetReference
AntitumorVarious cancer cell lines
AntiviralViral enzymes (e.g., proteases)
Anti-inflammatoryCytokine production

Case Study 1: Antitumor Efficacy

A study investigated the effects of related compounds on human cancer cell lines, demonstrating significant growth inhibition at micromolar concentrations. The study highlighted the importance of the azepane moiety in enhancing cytotoxicity.

Case Study 2: Antiviral Activity

In vitro assays showed that similar imidazo[2,1-f]purines effectively inhibited the replication of specific viruses in cultured cells. The mechanism was attributed to interference with viral protease activity, leading to reduced viral load.

Case Study 3: Anti-inflammatory Mechanism

Research into the anti-inflammatory properties revealed that treatment with related compounds resulted in decreased levels of pro-inflammatory cytokines in animal models. This suggests potential therapeutic applications in inflammatory diseases.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
8-(2-(azepan-1-yl)ethyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione
Reactant of Route 2
Reactant of Route 2
8-(2-(azepan-1-yl)ethyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione

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